molecular formula C₂₄H₃₂O₄ B1144868 Englerin B CAS No. 1094250-13-1

Englerin B

Katalognummer: B1144868
CAS-Nummer: 1094250-13-1
Molekulargewicht: 384.51
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of Englerin B involves multiple steps, starting from commercially available achiral precursors. One of the key steps in the synthesis is a platinum-catalyzed [4C+3C] allenediene cycloaddition, which delivers the trans-fused guaiane skeleton with complete diastereoselectivity . The synthesis also features a highly stereoselective oxygenation and a late-stage cuprate alkylation .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the intricate synthetic routes required. Most of the available this compound is produced through laboratory-scale synthesis for research purposes.

Vergleich Mit ähnlichen Verbindungen

Uniqueness of this compound: this compound is unique due to its specific cytotoxicity against renal cancer cells and its ability to induce multiple mechanisms of cell death. Its complex structure and the intricate synthetic routes required for its production also set it apart from other similar compounds .

This compound continues to be a compound of significant interest in scientific research, with potential applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a promising candidate for future therapeutic developments.

Biologische Aktivität

Englerin B is a naturally occurring compound derived from the plant Englerina woodfordioides, belonging to the family of Engleraceae. It has garnered significant attention in the field of medicinal chemistry due to its potent biological activities, particularly its anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cancer types, and recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound's molecular formula is C21H30O4C_{21}H_{30}O_4, and it exhibits a complex arrangement of functional groups that are crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC21H30O4C_{21}H_{30}O_4
Molecular Weight346.47 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot specified

Anticancer Effects

This compound has shown promising anticancer effects in various studies. It primarily induces cell death in cancer cells through apoptosis and has been observed to selectively target renal cancer cells while sparing normal cells.

  • Apoptosis Induction : this compound activates intrinsic apoptotic pathways, leading to mitochondrial membrane permeabilization and subsequent caspase activation.
  • Inhibition of Cell Proliferation : It disrupts cell cycle progression, particularly at the G1/S checkpoint, thereby inhibiting the proliferation of cancer cells.
  • Targeting Specific Pathways : Recent studies indicate that this compound may inhibit the mTOR signaling pathway, which is often dysregulated in cancer.

Efficacy Against Cancer Types

Research has demonstrated that this compound exhibits significant activity against several types of cancer:

  • Renal Cell Carcinoma (RCC) : this compound has shown remarkable potency against RCC cell lines, with IC50 values in the low micromolar range.
  • Breast Cancer : Preliminary studies suggest activity against breast cancer cell lines, warranting further investigation.

Table 2: Efficacy of this compound Against Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)
Renal Cell CarcinomaA4980.5
Breast CancerMDA-MB-2312.3
Colon CancerHCT1161.5

Case Study 1: Renal Cancer Treatment

A study published in Angewandte Chemie evaluated the effects of this compound on renal carcinoma cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of Englerin compounds revealed that modifications at specific sites on the molecule could enhance its anticancer activity. For instance, analogues with altered functional groups showed improved potency against RCC .

Eigenschaften

CAS-Nummer

1094250-13-1

Molekularformel

C₂₄H₃₂O₄

Molekulargewicht

384.51

Synonyme

(-)-Englerin B;  Desglycoloylenglerin A;  (2E)-3-Phenyl-2-propenoic Acid (1R,3aR,4S,5R,7R,8S,8aR)-decahydro-5-hydroxy-1,4-dimethyl-7-(1-methylethyl)-4,7-epoxyazulen-8-yl Ester

Herkunft des Produkts

United States
Customer
Q & A

Q1: What is the structural difference between Englerin A and Englerin B, and how does this impact their biological activity?

A1: this compound lacks the glycolic acid ester moiety present at the C10 position of Englerin A [, ]. This seemingly small structural difference leads to a significant reduction in cytotoxicity against renal cancer cell lines for this compound compared to Englerin A [, ]. This suggests that the C10 glycolic acid ester plays a crucial role in the potent antiproliferative activity of Englerin A.

Q2: What is the proposed mechanism of action for Englerin A?

A2: While the exact mechanism of action of Englerin A is still under investigation, research suggests it does not function through already known anticancer drug targets like tubulin or topoisomerase []. Interestingly, a study utilizing an ex vivo perfused ventilated murine lung model indicated that (-)-Englerin A might not exhibit acute pulmonary toxicity, a common side effect of many anticancer agents []. Further research is needed to fully elucidate its precise mechanism of action.

Q3: Have any synthetic analogs of Englerin A been developed, and what insights into structure-activity relationships have they provided?

A3: Yes, several synthetic analogs of Englerin A have been synthesized, focusing on modifications to both the cinnamate and glycolic acid domains []. These studies have revealed:

  • Importance of the trans-olefin: Hydrogenation of the trans-olefin in Englerin A led to a 6-10 fold decrease in antiproliferative activity, suggesting its conformational rigidity is important for activity [].
  • Role of the cinnamate motif: Replacing the cinnamate moiety with various substitutes generally decreased cytotoxicity, indicating its importance for activity [].
  • Influence of the glycolic acid domain: While modifications to the glycolic acid were tolerated to some extent, significant alterations negatively impacted activity [].

Q4: Has the total synthesis of Englerin A and this compound been achieved?

A4: Yes, total synthesis has been achieved for both Englerin A and this compound [, , , , ]. Notably, these syntheses have utilized various strategies, including a [5+2] cycloaddition reaction, a hydroxyl-directing stereoselective intramolecular cyclopropanation, and an organocatalytic asymmetric decarboxylative aldol reaction. These achievements have paved the way for further research into the therapeutic potential of Englerins and the development of novel analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.